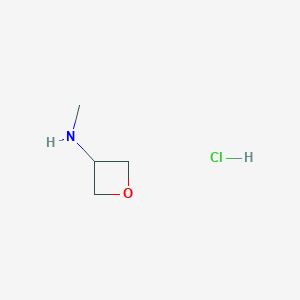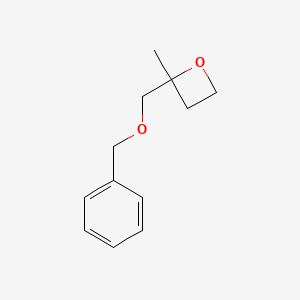
6-Bromo-3,5-dichloro-1-methyl-1H-indazole
説明
6-Bromo-3,5-dichloro-1-methyl-1H-indazole is a derivative of the indazole compound, which is a heterocyclic structure containing a benzene ring fused with a pyrazole ring. The compound is characterized by the presence of bromine and chlorine substituents as well as a methyl group attached to the indazole core. Although the provided papers do not directly discuss 6-Bromo-3,5-dichloro-1-methyl-1H-indazole, they do provide insights into similar brominated indazole derivatives and their chemical properties and synthesis methods, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated indazole derivatives can involve various routes, including the 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was achieved by reacting 3-phenylsydnone with p-toluquinone, followed by bromination of the resulting product . This method could potentially be adapted for the synthesis of 6-Bromo-3,5-dichloro-1-methyl-1H-indazole by choosing appropriate starting materials and reaction conditions that introduce the chlorine substituents at the desired positions.
Molecular Structure Analysis
The molecular structure of brominated indazole derivatives is often confirmed using single-crystal X-ray diffraction. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined to be monoclinic with specific unit cell dimensions . This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
Brominated indazole derivatives can undergo various chemical reactions, including further halogenation, substitution, and lithiation. The presence of bromine atoms makes these compounds suitable for reactions such as bromine → lithium exchange, as seen in the synthesis of 1,2,3-triazoles . These reactions are typically carried out under controlled conditions using reagents like butyllithium, followed by quenching with different electrophiles to yield a variety of substituted products. Similar reactions could be expected for 6-Bromo-3,5-dichloro-1-methyl-1H-indazole, with the potential for further functionalization at the bromine-bearing carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indazole derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's melting point, solubility, and reactivity. For instance, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions . These intermolecular forces can play a significant role in the compound's physical state and its behavior in different solvents. The physicochemical properties of 6-Bromo-3,5-dichloro-1-methyl-1H-indazole would likely be similar, with the potential for strong intermolecular interactions due to the polarizable halogen atoms.
科学的研究の応用
Ring Transformation Studies : Fujimura et al. (1984) explored the ring transformation of certain indazole derivatives, highlighting a method to convert them into other useful compounds (Fujimura, Nagano, Matsunaga, & Shindo, 1984).
Structural Analysis : The crystal and molecular structure of various biologically active nitroindazoles, including similar bromo-methyl indazole compounds, were analyzed by Cabildo et al. (2011). This research aids in understanding the physical properties and potential applications of these compounds (Cabildo et al., 2011).
Regiospecific Synthesis : A study by Dandu et al. (2007) on the regiospecific synthesis of indazole isomers provides insights into the methods of synthesizing specific forms of indazole, which is crucial for their application in various fields (Dandu, Tao, Josef, Bacon, & Hudkins, 2007).
Synthesis and Characterization : The work by Nan'ya et al. (1987) on synthesizing indazole derivatives and characterizing their crystal structure contributes to understanding how these compounds can be modified and utilized in different applications (Nan'ya, Katsuraya, Maekawa, Kondo, & Eguchi, 1987).
Complex Formation with Metals : The formation of chromium(III) complexes with indazole derivatives, as studied by Hurtado et al. (2009), shows the potential of indazole compounds in forming metal complexes, which could have applications in catalysis or material science (Hurtado et al., 2009).
Biological Activities : Mphahlele et al. (2020) researched the α-glucosidase inhibition and antioxidant activity of certain indazole derivatives. This indicates the potential use of indazole compounds in therapeutic applications (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).
将来の方向性
作用機序
Target of Action
It’s worth noting that compounds containing the indazole moiety have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
6-bromo-3,5-dichloro-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2N2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOIRZVLSBPWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260351 | |
| Record name | 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,5-dichloro-1-methyl-1H-indazole | |
CAS RN |
1860028-28-9 | |
| Record name | 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)
![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)
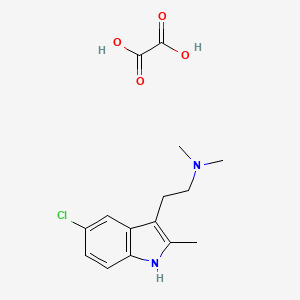
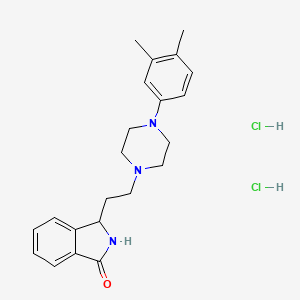
![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)


![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)
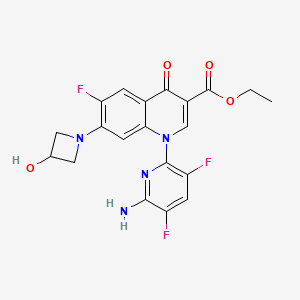
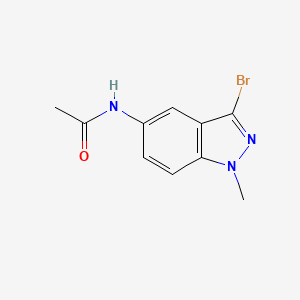
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)
